molecular formula C10H15NO4 B1471172 Methyl 5-[(tert-butoxy)methyl]-1,2-oxazole-3-carboxylate CAS No. 1803583-17-6

Methyl 5-[(tert-butoxy)methyl]-1,2-oxazole-3-carboxylate

Cat. No.: B1471172
CAS No.: 1803583-17-6
M. Wt: 213.23 g/mol
InChI Key: ACVOJOLXPRAHDB-UHFFFAOYSA-N
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Description

Methyl 5-[(tert-butoxy)methyl]-1,2-oxazole-3-carboxylate is an organic compound with the molecular formula C10H15NO4. It is a derivative of oxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom. The tert-butoxy group attached to the methyl group provides steric hindrance, which can influence the compound’s reactivity and stability .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-[(tert-butoxy)methyl]-1,2-oxazole-3-carboxylate typically involves the reaction of 5-(hydroxymethyl)-1,2-oxazole-3-carboxylic acid with tert-butyl alcohol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester bond .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow microreactor systems. These systems offer advantages such as improved reaction control, higher yields, and reduced reaction times compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-[(tert-butoxy)methyl]-1,2-oxazole-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxazole derivatives, alcohols, and substituted oxazoles, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Methyl 5-[(tert-butoxy)methyl]-1,2-oxazole-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 5-[(tert-butoxy)methyl]-1,2-oxazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butoxy group provides steric hindrance, which can influence the binding affinity and specificity of the compound. The oxazole ring can participate in hydrogen bonding and π-π interactions, further modulating its activity .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-tert-butyl-2-methoxybenzoate
  • N-(tert-Butoxycarbonyl)-L-cysteine methyl ester
  • tert-Butoxy bis(dimethylamino)methane

Uniqueness

Methyl 5-[(tert-butoxy)methyl]-1,2-oxazole-3-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. The presence of the oxazole ring and the tert-butoxy group makes it a versatile intermediate in organic synthesis and a valuable tool in scientific research .

Properties

IUPAC Name

methyl 5-[(2-methylpropan-2-yl)oxymethyl]-1,2-oxazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO4/c1-10(2,3)14-6-7-5-8(11-15-7)9(12)13-4/h5H,6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACVOJOLXPRAHDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OCC1=CC(=NO1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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